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molecular formula C16H18N2O2 B8575621 methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate

Cat. No. B8575621
M. Wt: 270.33 g/mol
InChI Key: LDWLDRDKNBEKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05246915

Procedure details

2 g of sodium nitrite and 17.4 ml of nitric acid are solved in 140 ml of deionisized water. Within 20 min. 28 g of 1-(2,2-dimethyl-indan-1-yl)-2-mercapto-5-imidazolecarboxylic acid methyl ester are added portionwise at a temperature between 30° C. and 50° C. The reaction mixture is treated with conc. aqueous sodium hydroxide solution. Extracting the aqueous phase with chloroform, and evaporating the organic solvent yields 24.2 g of 1-(2,2-dimethyl-indan-1-yl)-5-imidazolecarboxylic acid methyl ester as a colourless product (m.p. 96°-97° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Name
1-(2,2-dimethyl-indan-1-yl)-2-mercapto-5-imidazolecarboxylic acid methyl ester
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[N+]([O-])(O)=O.[CH3:9][O:10][C:11]([C:13]1[N:17]([CH:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20][C:19]2([CH3:28])[CH3:27])[C:16](S)=[N:15][CH:14]=1)=[O:12].[OH-].[Na+]>O>[CH3:9][O:10][C:11]([C:13]1[N:17]([CH:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20][C:19]2([CH3:28])[CH3:27])[CH:16]=[N:15][CH:14]=1)=[O:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
1-(2,2-dimethyl-indan-1-yl)-2-mercapto-5-imidazolecarboxylic acid methyl ester
Quantity
28 g
Type
reactant
Smiles
COC(=O)C1=CN=C(N1C1C(CC2=CC=CC=C12)(C)C)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extracting the aqueous phase with chloroform
CUSTOM
Type
CUSTOM
Details
evaporating the organic solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C1=CN=CN1C1C(CC2=CC=CC=C12)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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